molecular formula C14H12FNO2 B6725810 N-(3-fluorophenyl)-2-hydroxy-2-phenylacetamide

N-(3-fluorophenyl)-2-hydroxy-2-phenylacetamide

Cat. No.: B6725810
M. Wt: 245.25 g/mol
InChI Key: RQIUXRAXTOAUOG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-hydroxy-2-phenylacetamide: is an organic compound that features a fluorine atom attached to a phenyl ring, a hydroxyl group, and an acetamide moiety

Properties

IUPAC Name

N-(3-fluorophenyl)-2-hydroxy-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-11-7-4-8-12(9-11)16-14(18)13(17)10-5-2-1-3-6-10/h1-9,13,17H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIUXRAXTOAUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-hydroxy-2-phenylacetamide typically involves the reaction of 3-fluoroaniline with benzoyl chloride in the presence of a base, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or sodium hydroxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines or thiols in polar solvents

Major Products:

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry: N-(3-fluorophenyl)-2-hydroxy-2-phenylacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of enzyme inhibitors and receptor modulators.

Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties. It is also investigated for its role in the treatment of neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-hydroxy-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The hydroxyl group and acetamide moiety contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxy-2-phenylacetamide
  • N-(3-chlorophenyl)-2-hydroxy-2-phenylacetamide
  • N-(3-bromophenyl)-2-hydroxy-2-phenylacetamide

Comparison: N-(3-fluorophenyl)-2-hydroxy-2-phenylacetamide is unique due to the presence of the fluorine atom at the meta position, which influences its electronic properties and reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-fluorophenyl)-2-hydroxy-2-phenylacetamide
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N-(3-fluorophenyl)-2-hydroxy-2-phenylacetamide

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